molecular formula C10H14ClN B6337090 2-Phenylcyclobutanamine HCl CAS No. 90874-39-8

2-Phenylcyclobutanamine HCl

Cat. No. B6337090
CAS RN: 90874-39-8
M. Wt: 183.68 g/mol
InChI Key: XRWXBXHIAUZHMB-UHFFFAOYSA-N
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Description

2-Phenylcyclobutanamine HCl, also known as 2-Phenylcyclobutan-1-amine hydrochloride, is a synthetic compound . It has a molecular formula of C10H14ClN and a molecular weight of 183.68 . It is commonly used in various biochemical and pharmacological studies.


Molecular Structure Analysis

The molecular structure of 2-Phenylcyclobutanamine HCl consists of a cyclobutane ring with a phenyl group and an amine group attached . The presence of the hydrochloride group indicates that it is a salt of the base 2-Phenylcyclobutanamine .


Physical And Chemical Properties Analysis

2-Phenylcyclobutanamine has a boiling point of 239℃ and a density of 1.031 . As a hydrochloride salt, 2-Phenylcyclobutanamine HCl would be expected to be soluble in water.

properties

IUPAC Name

2-phenylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWXBXHIAUZHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857378
Record name 2-Phenylcyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclobutanamine hcl

CAS RN

17293-44-6
Record name 2-Phenylcyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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